

Application Notes and Protocols: Ro 67-4853

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Compound of Interest

Compound Name:	Ro 67-4853
CAS No.:	302841-89-0
Cat. No.:	B1679490

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 67-4853 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1).[1] As a PAM, it enhances the receptor's response to the endogenous ligand, glutamate, by binding to a site distinct from the glutamate binding site, known as an allosteric site.[2][3] This document provides detailed information on the solubility of **Ro 67-4853**, particularly in Dimethyl Sulfoxide (DMSO), and offers comprehensive protocols for its application in common in vitro assays.

Chemical Information

- IUPAC Name: N-(9H-Xanthen-9-ylcarbonyl)carbamic acid butyl ester
- Synonyms: (9H-Xanthen-9-ylcarbonyl)-carbamic acid butyl ester, N-(9H-Xanthen-9-ylcarbonyl)-carbamic acid butyl ester, Ro67-4853[4]
- Molecular Formula: C₁₉H₁₉NO₄[5]
- Molecular Weight: 325.36 g/mol

- CAS Number: 302841-89-0[5]

Solubility Data

Ro 67-4853 is a crystalline solid that is soluble in several organic solvents but is sparingly soluble in aqueous solutions.[5] For biological experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer or saline solution.[5] It is advised not to store the aqueous solution for more than one day.[5]

Table 1: Solubility of **Ro 67-4853** in Various Solvents



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Note: The molarity was calculated using the molecular weight of 325.36 g/mol . Batch-specific molecular weights may vary slightly.[8]

Mechanism of Action & Signaling Pathway

Ro 67-4853 acts as a positive allosteric modulator of mGluR1, a G-protein coupled receptor (GPCR).[2] It enhances the potency of glutamate, the native agonist, by interacting with the transmembrane domain (TMD) of the receptor.[2][3] mGluR1 is part of the Group I mGlu receptors, which also includes mGluR5.[8] While **Ro 67-4853** is primarily known as an mGluR1 PAM, some evidence suggests it may also have activity at mGluR5.[8][9]

Upon activation, mGluR1 couples to Gq/G11 proteins, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into

two secondary messengers: inositol 1,4,5-trisphosphate (IP_3) and diacylglycerol (DAG). IP_3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca^{2+}).^[5] DAG, along with the increased intracellular Ca^{2+} , activates Protein Kinase C (PKC), which in turn can phosphorylate various downstream targets, including mitogen-activated protein kinases (MAPK) like ERK1/2.^[2] **Ro 67-4853** has been shown to potentiate glutamate-induced calcium signaling and can also induce ERK1/2 phosphorylation.^{[2][5]} Additionally, it can potentiate glutamate-induced cyclic adenosine monophosphate (cAMP) accumulation.^[2]



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Fig 1. Simplified mGluR1 Signaling Cascade.

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of **Ro 67-4853** in DMSO for subsequent dilution in aqueous experimental buffers.

Materials:

- **Ro 67-4853** (crystalline solid)^[5]
- Dimethyl Sulfoxide (DMSO), anhydrous
- Inert gas (e.g., argon or nitrogen)

- Sterile microcentrifuge tubes or vials
- Vortex mixer

Protocol:

- Weigh the desired amount of **Ro 67-4853** solid in a sterile tube.
- Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock, add 30.74 μ L of DMSO per 1 mg of **Ro 67-4853**, assuming MW of 325.36).[8]
- Purge the tube with an inert gas to displace oxygen, which helps prevent degradation.[5]
- Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. The solution should be clear.[4]
- Storage: Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[6] The solid compound is stable for at least four years when stored at -20°C.[5]



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